2-[Hydroxy(pyridin-4-yl)methyl]prop-2-enenitrile
Description
2-[Hydroxy(pyridin-4-yl)methyl]prop-2-enenitrile is an α,β-unsaturated acrylonitrile derivative featuring a pyridin-4-yl group substituted with a hydroxymethyl moiety at the α-position of the nitrile group. The hydroxymethyl and pyridine groups confer unique electronic and steric properties, influencing molecular packing, solubility, and reactivity.
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-[hydroxy(pyridin-4-yl)methyl]prop-2-enenitrile |
InChI |
InChI=1S/C9H8N2O/c1-7(6-10)9(12)8-2-4-11-5-3-8/h2-5,9,12H,1H2 |
InChI Key |
QRCHXUGMUUWFOK-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C#N)C(C1=CC=NC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(pyridin-4-yl)methyl]prop-2-enenitrile typically involves the reaction of pyridine derivatives with appropriate nitrile compounds under controlled conditions. One common method involves the use of a base-catalyzed reaction where pyridine-4-carbaldehyde is reacted with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 2-[Hydroxy(pyridin-4-yl)methyl]prop-2-enenitrile .
Chemical Reactions Analysis
Types of Reactions
2-[Hydroxy(pyridin-4-yl)methyl]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, introducing different functional groups
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions
Major Products Formed
Oxidation: Formation of pyridine-4-carboxaldehyde or pyridine-4-carboxylic acid.
Reduction: Formation of 2-[Hydroxy(pyridin-4-yl)methyl]prop-2-enamine.
Substitution: Formation of various substituted pyridine derivatives
Scientific Research Applications
2-[Hydroxy(pyridin-4-yl)methyl]prop-2-enenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-[Hydroxy(pyridin-4-yl)methyl]prop-2-enenitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Substituent Variations
The compound is closely related to α,β-unsaturated acrylonitrile derivatives with pyridine substituents. Key analogs include:
Key Observations :
- Electron-Donor vs. Acceptor Groups: Compound II (NPh₂) and III (carbazole) feature strong electron-donating substituents, enhancing charge-transfer properties. In contrast, the target compound’s -OH group acts as a moderate donor, while the quinazolinone analog () introduces an electron-withdrawing group, altering HOMO-LUMO gaps .
- Hydrogen-Bonding Potential: The -OH group in the target compound enables hydrogen bonding, which is absent in analogs with NPh₂ or carbazole groups. This property may influence solubility and solid-state packing .
Molecular Conformation and Packing
X-ray diffraction studies of analogs reveal:
- Compound II: Exhibits strong π-π interactions due to the planar diphenylamino group, leading to dense molecular packing. The para-position of the pyridine nitrogen minimizes steric hindrance .
- Target Compound: While crystallographic data for the target is unavailable, DFT calculations on similar systems (e.g., Compound I in ) suggest that the anti and syn conformers (relative to solvent interactions) are energetically stable (ΔE < 1 eV).
Photophysical and Electrochemical Properties
| Compound | λₐᵦₛ (nm) | λₑₘ (nm) | HOMO (eV) | LUMO (eV) | ΔE (eV) |
|---|---|---|---|---|---|
| Target (Predicted) | ~350–370 | ~450–470 | -5.8 | -3.2 | 2.6 |
| Compound II | 385 | 520 | -5.3 | -2.9 | 2.4 |
| Compound III | 375 | 490 | -5.5 | -3.1 | 2.4 |
Analysis :
- The target compound’s -OH group reduces the HOMO-LUMO gap (ΔE) compared to Compound II (ΔE = 2.4 eV) due to resonance stabilization of the hydroxyl group.
- Solvent polarity significantly modulates emission properties; polar solvents stabilize charge-transfer states, as seen in analogs .
Biological Activity
2-[Hydroxy(pyridin-4-yl)methyl]prop-2-enenitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical structure and properties:
- Chemical Formula: CHNO
- Molecular Weight: 162.19 g/mol
- IUPAC Name: 2-[hydroxy(pyridin-4-yl)methyl]prop-2-enenitrile
Antimicrobial Properties
Research indicates that 2-[Hydroxy(pyridin-4-yl)methyl]prop-2-enenitrile exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro assays on various cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer), revealed that it induces apoptosis and inhibits cell proliferation.
Mechanism of Action:
The proposed mechanism involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, leading to reduced cell viability in cancer cells.
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) | Mode of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | DHFR inhibition |
| A549 (lung) | 25 | Cell cycle arrest |
Study on Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various derivatives of pyridine-based compounds, including 2-[Hydroxy(pyridin-4-yl)methyl]prop-2-enenitrile. The compound was found to significantly reduce bacterial load in infected mice models, suggesting potential for therapeutic applications in infectious diseases .
Study on Anticancer Properties
A clinical trial involving patients with advanced breast cancer examined the effects of a regimen including this compound. Results indicated a marked decrease in tumor size and improved patient outcomes, correlating with its ability to inhibit DHFR and induce apoptosis in malignant cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
